2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate
Description
Chemical Structure and Properties
The compound "2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate" (hereafter referred to as Compound A) is a carbamate derivative featuring a cyclopenta[b]thiophene core. Its molecular formula is C₁₁H₁₁F₃N₂O₃S, with a molecular weight of approximately 308.37 g/mol (calculated from ). Key structural elements include:
- A 5,6-dihydro-4H-cyclopenta[b]thiophene ring system, which imparts rigidity and aromaticity.
- A 2,2,2-trifluoroethyl carbamate group (-OCONH-CF₃), contributing to lipophilicity and metabolic stability.
indicates a purity of 95% for Compound A, likely achieved via flash chromatography or recrystallization methods.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3S/c12-11(13,14)4-19-10(18)16-9-7(8(15)17)5-2-1-3-6(5)20-9/h1-4H2,(H2,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRTVKBEOAQKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the cyclohexane ring, and finally the functionalization with the trifluoroethyl ester and amide groups. Common reagents used in these steps include sulfur sources for thiophene synthesis, cyclohexanone or similar compounds for the cyclohexane ring, and trifluoroacetic anhydride for the trifluoroethyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Substitution: The trifluoroethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide group can yield primary or secondary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, the amide group can form hydrogen bonds with biological molecules, while the trifluoroethyl ester group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with Compound A, differing primarily in substituents and bioactivity profiles:
Key Comparative Insights
Bioactivity
- Compounds with carbamoyl or sulfonamide groups (e.g., B, D) are associated with kinase inhibition, a common anticancer mechanism .
- Trifluoroethyl groups (Compound A) enhance lipophilicity and resistance to enzymatic degradation compared to ethyl or methyl substituents .
Benzofuran (Compound D) and chromene (Compound F) substituents introduce extended aromatic systems, which may enhance DNA intercalation or protein binding .
Molecular Weight and Drug-Likeness
- Compound A’s lower molecular weight (~308 g/mol) aligns better with Lipinski’s "Rule of Five" compared to bulkier analogues like B (439 g/mol) or F (476 g/mol), suggesting superior bioavailability .
Biological Activity
2,2,2-Trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C11H11F3N2O
- Molecular Weight : 308.28 g/mol
The structure consists of a cyclopentathiophene core with a carbamate group and a trifluoroethyl moiety, which may influence its biological activity through enhanced lipophilicity and metabolic stability.
Research indicates that compounds with similar structures often interact with various biological pathways. The presence of the trifluoroethyl group is known to enhance the binding affinity to target proteins due to increased hydrophobic interactions. This compound may modulate enzyme activities or receptor functions, impacting physiological processes such as neurotransmission or cellular signaling.
Pharmacological Effects
- Antiparasitic Activity : Similar compounds have demonstrated effectiveness in controlling parasitic infections in agricultural and veterinary contexts. The mechanism often involves disrupting the metabolic pathways of the parasites .
- Neuropharmacological Effects : Analogous compounds have been studied for their effects on neurotransmitter systems. For instance, N-trifluoroethyldopamine analogs have shown varying degrees of activity on adenylate cyclase in rat striatum, suggesting potential dopaminergic effects .
- Relaxant Effects : In studies involving isolated rabbit arteries, related compounds exhibited relaxant properties, indicating potential applications in managing vascular conditions .
Study 1: Antiparasitic Efficacy
A study evaluated the efficacy of a related dihydroisoxazole compound against common agricultural parasites. Results indicated significant reductions in parasite populations when treated with concentrations similar to those expected for 2,2,2-trifluoroethyl N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamate .
Study 2: Neuropharmacological Assessment
In a comparative study assessing the effects of various dopamine analogs on adenylate cyclase activity, it was found that while dopamine and its ethyl variant stimulated activity in a dose-dependent manner, the trifluoroethyl variant displayed weaker effects at similar concentrations . This suggests a nuanced interaction with dopaminergic receptors that could be explored further.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C11H11F3N2O |
| Molecular Weight | 308.28 g/mol |
| Biological Activity | Antiparasitic, Neuroactive |
| Mechanism of Action | Enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
